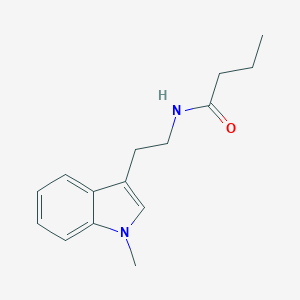

N-Butanoyl-5-methyltryptamine

説明

N-Butanoyl-5-methyltryptamine is a synthetic tryptamine derivative characterized by a butanoyl group (CH₂CH₂CH₂CO-) attached to the indole nitrogen and a methyl substitution at the 5-position of the indole ring. Tryptamines, as a class, are structurally related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and exhibit diverse pharmacological activities, particularly at serotonin receptors (e.g., 5-HT₁, 5-HT₂ families).

特性

CAS番号 |

153342-22-4 |

|---|---|

分子式 |

C15H20N2O |

分子量 |

244.33 g/mol |

IUPAC名 |

N-[2-(1-methylindol-3-yl)ethyl]butanamide |

InChI |

InChI=1S/C15H20N2O/c1-3-6-15(18)16-10-9-12-11-17(2)14-8-5-4-7-13(12)14/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H,16,18) |

InChIキー |

NFDMRSZTYMLAII-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NCCC1=CN(C2=CC=CC=C21)C |

正規SMILES |

CCCC(=O)NCCC1=CN(C2=CC=CC=C21)C |

他のCAS番号 |

153342-22-4 |

同義語 |

5-MebT 5-methyl N-butanoyltryptamine N-butanoyl-5-methyltryptamine |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Receptor Affinity

The pharmacological profile of N-Butanoyl-5-methyltryptamine can be inferred through comparisons with structurally related tryptamines and phenethylamines (Table 1).

Table 1: Key Structural and Functional Comparisons

| Compound | N-Substituent | 5-Position Substitution | Receptor Affinity (5-HT₂A) | Functional Activity |

|---|---|---|---|---|

| N-Butanoyl-5-methyltryptamine | Butanoyl | Methyl | Not reported* | Agonist (inferred) |

| Serotonin (5-HT) | -NH₂ | Hydroxy | High | Full agonist |

| N,N-Dimethyltryptamine (DMT) | Methyl | Hydrogen | Moderate | Partial agonist |

| N-Benzyl-5-methoxytryptamine | Benzyl | Methoxy | High | Potent agonist |

| α-Methyltryptamine | Methyl | Hydrogen | Low | Weak agonist |

*Direct studies on N-Butanoyl-5-methyltryptamine are lacking; data inferred from structural analogues .

Key Observations:

N-Substituent Effects: The butanoyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller groups like methyl (DMT) or benzyl (N-benzyl-5-methoxytryptamine). However, excessive bulk could reduce receptor-binding efficiency, as seen in N,N-diisobutyltryptamine derivatives, which exhibit diminished activity due to steric hindrance . Benzyl groups (e.g., in N-benzyl-5-methoxytryptamine) enhance 5-HT₂A affinity due to aromatic interactions with receptor pockets, whereas aliphatic chains (e.g., butanoyl) may prioritize metabolic stability over receptor selectivity .

5-Position Substitution: The 5-methyl group in N-Butanoyl-5-methyltryptamine is less polar than the 5-hydroxy group in serotonin or the 5-methoxy group in N-benzyl-5-methoxytryptamine. In phenethylamine analogues (e.g., 2C-I), methoxy or hydroxy substitutions at the 4-position enhance receptor activity, suggesting that substitution patterns on the aromatic ring are pivotal across scaffold types .

Functional Activity and Pharmacokinetics

- Platelet Aggregation: Tryptamine derivatives like 5-HT and α-methyltryptamine induce platelet shape changes via serotonin receptors, with potency influenced by substituents. The butanoyl group’s self-inhibitory effects (observed in high concentrations of 5-HT) are plausible but unconfirmed .

- Metabolic Stability: Acylated tryptamines (e.g., butanoyl) are less prone to rapid enzymatic degradation compared to primary amines (e.g., DMT), which undergo MAO-mediated metabolism. This could extend the half-life of N-Butanoyl-5-methyltryptamine .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。